
Iopromid
Übersicht
Beschreibung
Iopromide is a non-ionic, iodinated contrast medium used primarily in X-ray imaging. It is marketed under the brand name Ultravist and is produced by Bayer Healthcare. This compound is known for its low osmolality and non-ionic nature, making it suitable for intravascular use. Iopromide is commonly used in radiographic studies such as intravenous urograms, brain computed tomography (CT), and CT pulmonary angiograms .
Wissenschaftliche Forschungsanwendungen
Clinical Imaging Applications
Computed Tomography (CT) and Magnetic Resonance Imaging (MRI)
Iopromide is primarily used in CT scans to enhance the visibility of internal structures. It improves diagnostic accuracy by providing high-quality images due to its iodine content, which absorbs X-rays effectively. A multicenter study involving 44,835 patients demonstrated that iopromide is well-tolerated and produces high image quality without unknown adverse drug reactions .
Recent advancements have also seen its application in acidoCEST MRI, where it serves as a pH-sensitive contrast agent. In these studies, iopromide was compared with other agents like iopamidol for measuring extracellular pH in various tumor models. The findings indicated that iopromide had superior tumor coverage in certain xenograft models, suggesting potential advantages in specific clinical scenarios .
Contrast-Enhanced Mammography
In 2023, the U.S. Food and Drug Administration approved iopromide (Ultravist) for use in contrast-enhanced mammography. This application allows for improved visualization of known or suspected breast lesions, particularly beneficial for women with dense breast tissue . This approval highlights the evolving role of iopromide in breast cancer diagnostics.
Safety and Efficacy
Iopromide has been shown to be a safe contrast agent with a low incidence of adverse effects. In clinical settings, it has demonstrated a high safety profile, which is critical for patients undergoing imaging procedures . Additionally, studies have indicated that premedication with antiallergy drugs may be beneficial for at-risk patients to mitigate potential allergic reactions .
Environmental Considerations
Iopromide's presence in drinking water sources has raised environmental concerns. Research indicates that while iopromide can be efficiently removed during water treatment processes, the lack of evidence for dehalogenation under oxic conditions suggests ongoing monitoring is necessary to understand its environmental impact fully .
Case Studies and Research Findings
Several case studies provide insights into the practical applications of iopromide:
- Tumor pH Measurement : In a study involving mouse models of breast cancer and lymphoma, iopromide was utilized to measure extracellular pH using acidoCEST MRI techniques. Results indicated that this method could enhance understanding of tumor microenvironments and guide treatment decisions .
- Cardiac Imaging : Iopromide is also employed in cardiac imaging through dual-source computed tomography, which allows for rapid acquisition of high-quality images necessary for diagnosing coronary artery disease .
Summary Table of Applications
Wirkmechanismus
Target of Action
Iopromide is primarily targeted at blood vessels in the body . It functions as a contrast agent by opacifying these vessels, allowing for radiographic visualization of internal structures .
Mode of Action
Iopromide is a nonionic iodinated, water-soluble, radiographic contrast medium . It works by circulating through the bloodstream and absorbing X-rays more efficiently than the surrounding tissues . This differential absorption of X-rays allows for the visualization of the internal structures until significant hemodilution occurs .
Biochemical Pathways
It’s known that iopromide and other iodinated contrast media can often remain unchanged after entering the environment or they are transformed into many different by-products in complex physical, chemical, and biological processes .
Pharmacokinetics
Iopromide exhibits a volume of distribution at steady state (Vdss) of 16 L, indicating predominantly extracellular distribution . It is excreted primarily through the urine, with 97% of the drug being eliminated as unchanged drug . The main elimination phase half-life of Iopromide is 2 hours, with a terminal phase of 6.2 hours . These properties impact the bioavailability of Iopromide, with plasma AUC increased approximately 2-fold in moderate and 6-fold in severe renal impairment .
Result of Action
The primary result of Iopromide’s action is the enhancement of radiographic images. By opacifying blood vessels, it allows for the visualization of internal structures during various types of imaging tests such as angiography and contrast computed tomography (CT) imaging tests . It’s important to note that iopromide can cause several serious adverse effects, including cardiac events, thromboembolism, hypersensitivity reaction, and even death if administered intrathecally inadvertently .
Action Environment
Iopromide’s action, efficacy, and stability can be influenced by environmental factors. Due to its highly persistent nature and poor removal by conventional wastewater treatment, Iopromide can often remain unchanged after entering the environment . Large amounts of Iopromide and their by-products are found in natural waters, groundwater, drinking water, and even in soil . Therefore, monitoring the transport and fate of Iopromide in various environments seems necessary .
Biochemische Analyse
Biochemical Properties
Iopromide plays a crucial role in biochemical reactions primarily as a contrast agent. It interacts with various biomolecules, including proteins and membranes, due to its hydrophilic nature. The interaction of Iopromide with proteins and membranes is relatively low, which contributes to its low toxicity and high safety profile . The compound does not significantly alter the function of enzymes or proteins, making it suitable for use in sensitive diagnostic procedures.
Cellular Effects
Iopromide affects various types of cells and cellular processes by enhancing the contrast in imaging studies. It does not significantly influence cell signaling pathways, gene expression, or cellular metabolism under normal conditions. In some cases, Iopromide can cause mild cellular stress, leading to temporary changes in cell function. These effects are generally transient and do not result in long-term cellular damage .
Molecular Mechanism
The mechanism of action of Iopromide involves its ability to opacify blood vessels and tissues, allowing for enhanced radiographic visualization. At the molecular level, Iopromide binds to water molecules, increasing the density of the solution and improving the contrast in imaging studies. This binding interaction does not inhibit or activate enzymes, nor does it cause significant changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iopromide are observed to change over time. The compound is stable and does not degrade rapidly, maintaining its efficacy during imaging procedures. Long-term studies have shown that Iopromide does not cause significant long-term effects on cellular function, and its stability ensures consistent performance in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Iopromide vary with different dosages in animal models. At low to moderate doses, Iopromide is well-tolerated and does not cause significant adverse effects. At high doses, some toxic effects may be observed, including mild renal stress and transient changes in blood chemistry. These effects are generally reversible and do not result in long-term damage .
Metabolic Pathways
Iopromide is primarily excreted through the renal route, with minimal metabolism occurring in the body. The compound does not significantly interact with metabolic enzymes or cofactors, and its presence does not alter metabolic flux or metabolite levels. This characteristic contributes to its high safety profile and low risk of adverse metabolic effects .
Transport and Distribution
Iopromide is transported and distributed within cells and tissues primarily through passive diffusion. It does not rely on specific transporters or binding proteins for its distribution. The compound’s hydrophilic nature allows it to diffuse easily through extracellular spaces, enhancing its localization and accumulation in target tissues during imaging procedures .
Subcellular Localization
The subcellular localization of Iopromide is primarily in the extracellular space, where it exerts its contrast-enhancing effects. It does not target specific compartments or organelles within cells, and its activity is not influenced by post-translational modifications or targeting signals. This localization ensures that Iopromide remains effective in enhancing imaging contrast without interfering with cellular functions .
Vorbereitungsmethoden
The preparation of iopromide involves several synthetic routes and reaction conditions. One method includes the use of 3-amino-5-[(2,3-dihydroxypropyl)carbamoyl]benzoic acid as a raw material. The synthesis process involves primary condensation, secondary condensation, chlorination, tertiary condensation, iodination, and hydrolysis . Another method involves reacting 5-amino-isophthalic acid with methoxyacetyl chloride in dimethylacetamide solvent to produce 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid dichloride, which is then used in subsequent steps .
Analyse Chemischer Reaktionen
Iopromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methoxyacetyl chloride, dimethylacetamide, and iodinating agents. The major products formed from these reactions include 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid dichloride and other iodinated derivatives .
Vergleich Mit ähnlichen Verbindungen
Iopromid wird oft mit anderen nicht-ionischen jodierten Kontrastmitteln wie Iopamidol und Iohexol verglichen. Diese Verbindungen teilen ähnliche Eigenschaften, darunter niedrige Osmolalität und nicht-ionische Natur. this compound hat sich in Bezug auf das Profil unerwünschter Ereignisse als überlegen gegenüber Iohexol erwiesen, was es zu einer bevorzugten Wahl für bestimmte bildgebende Verfahren macht . Andere ähnliche Verbindungen umfassen Iodixanol, das ebenfalls als Kontrastmittel in verschiedenen radiologischen Untersuchungen verwendet wird .
Biologische Aktivität
Iopromide is a non-ionic iodinated contrast agent widely used in medical imaging, particularly in computed tomography (CT) scans. Its biological activity encompasses various effects on cellular mechanisms, including apoptosis, autophagy, and hypersensitivity reactions. This article presents a detailed examination of the biological activity of iopromide, supported by research findings, data tables, and case studies.
1. Induction of Apoptosis and Autophagy
Recent studies have demonstrated that high concentrations of iopromide can induce apoptosis and autophagy in human embryonic kidney cells (HEK 293). The mechanism involves the generation of reactive oxygen species (ROS) and the downregulation of the AKT signaling pathway.
- Key Findings:
- Iopromide treatment at concentrations greater than 50 mgI/ml for 48 hours resulted in significant morphological changes in HEK 293 cells, indicating apoptosis .
- The half-maximal inhibitory concentration (IC50) values were found to be 187±3.45 mgI/ml and 53.10±1.87 mgI/ml for 24 and 48 hours respectively .
- ROS production increased by 165% in treated cells, correlating with oxidative stress that led to cell death .
2. Autophagy Mechanism
The study indicated that iopromide-induced autophagy could be a protective response against apoptosis. When HEK 293 cells were treated with autophagy inhibitors alongside iopromide, cell viability decreased significantly compared to iopromide treatment alone .
Hypersensitivity Reactions
Risk Assessment
Hypersensitivity reactions (HSRs) to iopromide have been evaluated across different populations. A nested case-control analysis indicated that children and elderly patients exhibit a lower risk of HSRs compared to adults.
- Study Overview:
- The analysis included 132,850 patients with recorded reactions to iopromide.
- HSRs were significantly less frequent in children (0.47%) and elderly patients (0.38%) compared to adults (0.74%) .
- Adjusted odds ratios showed a lower risk for both children (0.58) and elderly individuals (0.51) when compared to adults .
Efficacy in Medical Imaging
Iopromide has been evaluated for its efficacy in contrast-enhanced mammography for breast cancer detection:
- Study Results:
Table 1: Summary of Key Findings on Iopromide's Biological Activity
Study Focus | Findings | Concentration Used | Cell Type |
---|---|---|---|
Apoptosis & Autophagy | Induces ROS production, reduces AKT activity | >50 mgI/ml | HEK 293 |
Hypersensitivity Reactions | Lower risk in children and elderly vs adults | N/A | Patient Cohort |
Efficacy in Imaging | Positive results for breast cancer detection | N/A | Various |
Table 2: Risk of Hypersensitivity Reactions by Age Group
Age Group | Number of Patients | Incidence Rate (%) | Adjusted Odds Ratio |
---|---|---|---|
Children (<18) | 2978 | 0.47 | 0.58 |
Adults (18-65) | 86,663 | 0.74 | Reference |
Elderly (≥65) | 43,209 | 0.38 | 0.51 |
Eigenschaften
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-methylbenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAIEPBNLOQYER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023163 | |
Record name | Iopromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Iopromide is a low osmolar, non-ionic X-ray contrast agent for intravascular administration. It functions as a contrast agent by opacifying blood vessels in the path of flow of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs. | |
Record name | Iopromide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09156 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
73334-07-3 | |
Record name | Iopromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73334-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iopromide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073334073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iopromide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09156 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iopromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iopromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOPROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712BAC33MZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Iopromide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.